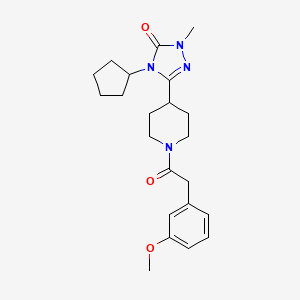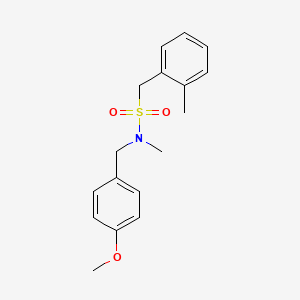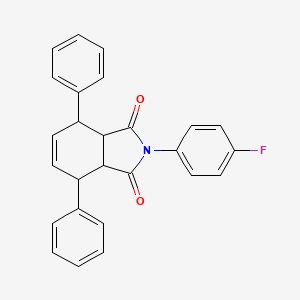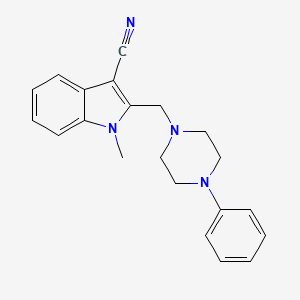
4-cyclopentyl-3-(1-(2-(3-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPENTYL-3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and triazole rings, followed by the introduction of the cyclopentyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-CYCLOPENTYL-3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-CYCLOPENTYL-3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-CYCLOPENTYL-3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad biological activity.
Cyclopentyl derivatives: Compounds with similar cyclopentyl groups but different functional groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups that exhibit various biological activities.
Uniqueness
4-CYCLOPENTYL-3-{1-[2-(3-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H30N4O3 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
4-cyclopentyl-5-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H30N4O3/c1-24-22(28)26(18-7-3-4-8-18)21(23-24)17-10-12-25(13-11-17)20(27)15-16-6-5-9-19(14-16)29-2/h5-6,9,14,17-18H,3-4,7-8,10-13,15H2,1-2H3 |
InChI-Schlüssel |
VBCBCWZSYIPDFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate](/img/structure/B11109188.png)
![4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11109189.png)

![1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(4-methylphenyl)urea]](/img/structure/B11109206.png)

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide](/img/structure/B11109216.png)
![1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11109225.png)
![(1,6-dioxohexane-1,6-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11109238.png)
![4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester](/img/structure/B11109244.png)
![3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B11109251.png)
![N,N'-bis[(E)-phenylmethylidene]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B11109252.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(phenylamino)butanehydrazide](/img/structure/B11109267.png)

